2-Amino-4-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H8N2O4S It is a derivative of benzoic acid, featuring an amino group at the second position and a sulfamoyl group at the fourth position on the benzene ring
Mechanism of Action
Target of Action
2-Amino-4-sulfamoylbenzoic acid, also known as Carzenide , is a compound that has been found to target the M1 subunit of human ribonucleotide reductase (hRRM1) . Ribonucleotide reductase (RNR) is a key enzyme in cancer chemotherapy, which catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides, a rate-limiting step in the de novo synthesis of deoxynucleotide triphosphates (dNTPs) .
Mode of Action
It is believed that the compound interacts with its target, the m1 subunit of rnr, through strong h-bonding with known substrate-binding residues such as ser202 and thr607 in the catalytic site . This interaction potentially inhibits the enzyme’s activity, thereby affecting the synthesis of dNTPs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which is crucial for DNA replication and repair . By inhibiting RNR, the compound disrupts this pathway, potentially leading to a decrease in the proliferation of cancer cells .
Pharmacokinetics
In silico admet evaluations have shown favorable pharmacological and toxicity profiles with excellent solubility scores of at least −30 log S . This suggests that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The inhibition of RNR by this compound results in a decrease in the synthesis of dNTPs . This can lead to a disruption in DNA replication and repair, potentially causing cell death in rapidly dividing cells, such as cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, can potentially affect the compound’s distribution and metabolism within the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-amino-4-sulfamoylbenzoic acid typically involves the sulfonation of ortho-toluene followed by nitration and subsequent reduction. The process can be summarized as follows:
Sulfonation: Ortho-toluene is dissolved in fuming sulfuric acid, and 65% fuming sulfuric acid is added dropwise to carry out sulfonation, resulting in 2-nitro-4-toluene sulfonic acid.
Nitration: The sulfonated product undergoes nitration to form 2-nitro-4-sulfonic group toluene.
Reduction: The nitro group is reduced under alkaline conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to ensure consistent product quality. The sulfur oxide waste gas produced during the process is absorbed and converted back into sulfuric acid, reducing environmental pollution .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Amino-4-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Comparison with Similar Compounds
- 4-Sulfamoylbenzoic acid
- 2-Amino-5-sulfamoylbenzoic acid
- 2-Amino-3-sulfamoylbenzoic acid
Comparison: 2-Amino-4-sulfamoylbenzoic acid is unique due to the specific positioning of the amino and sulfamoyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the amino group can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-amino-4-sulfamoylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDJWPOITYCHHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597998 |
Source
|
Record name | 2-Amino-4-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25096-72-4 |
Source
|
Record name | 2-Amino-4-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.